Acid red 25

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

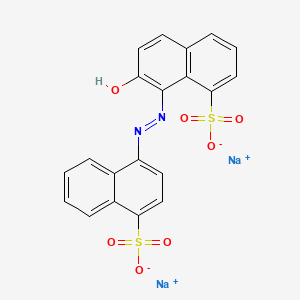

Acid red 25 is a useful research compound. Its molecular formula is C20H12N2Na2O7S2 and its molecular weight is 502.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Chemischer Reaktionen

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₁₂N₂Na₂O₇S₂ |

| Molecular Weight | 502.43 g/mol |

| CAS Registry Number | 5858-93-5 |

| Azo Bond Position | Between naphthalene sulfonic acid derivatives |

Reactivity Under Acidic and Basic Conditions

The dye exhibits distinct colorimetric changes in response to pH shifts, driven by protonation/deprotonation of its functional groups:

Acid-Base Reactions

| Condition | Observation | Mechanism |

|---|---|---|

| Concentrated H₂SO₄ | Red → Light Purple | Sulfonation of aromatic rings |

| Dilute H₂SO₄ | Red | Minimal structural change |

| Strong HCl (aqueous) | Red | Protonation of azo group |

| Concentrated NaOH | Red → Yellow Brown | Deprotonation of hydroxyl groups |

These shifts are critical for its application in pH-sensitive staining protocols .

Solubility and Solvent Interactions

Solubility varies significantly with solvent polarity:

| Solvent | Solubility | Observed Color |

|---|---|---|

| Water | High | Red |

| Ethanol | Moderate | Red |

| Non-polar | Insoluble | N/A |

The sulfonate groups (-SO₃⁻) enhance water solubility via ionic interactions, while the hydrophobic naphthalene moieties limit solubility in non-polar solvents .

Reduction of the Azo Bond

Though not explicitly documented in the provided sources, azo dyes generally undergo reductive cleavage in the presence of agents like sodium dithionite (Na₂S₂O₄):

R-N=N-R’+4H++2e−→R-NH2+R’-NH2

This reaction is industrially relevant for decolorizing wastewater containing azo dyes.

Light and Environmental Degradation

This compound exhibits moderate lightfastness (ISO 3-4), indicating susceptibility to photodegradation. Prolonged UV exposure likely cleaves the azo bond, forming aromatic amines .

Industrial and Biological Implications

-

Textile Industry : Used for dyeing wool and silk, leveraging its stability in acidic baths.

-

Biological Staining : pH-dependent color changes enable differentiation of cellular components.

Performance Metrics

| Fastness Property | ISO Rating |

|---|---|

| Light Fastness | 3-4 |

| Soaping Fastness | 2 |

| Perspiration Fastness | 1-2 |

Eigenschaften

CAS-Nummer |

5858-93-5 |

|---|---|

Molekularformel |

C20H12N2Na2O7S2 |

Molekulargewicht |

502.4 g/mol |

IUPAC-Name |

disodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |

InChI |

InChI=1S/C20H14N2O7S2.2Na/c23-16-10-8-12-4-3-7-18(31(27,28)29)19(12)20(16)22-21-15-9-11-17(30(24,25)26)14-6-2-1-5-13(14)15;;/h1-11,23H,(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2 |

InChI-Schlüssel |

ANOALSLDMDRFRN-UHFFFAOYSA-L |

SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=C3C(=CC=C4)S(=O)(=O)[O-])O.[Na+].[Na+] |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=C3C(=CC=C4)S(=O)(=O)[O-])O.[Na+].[Na+] |

Key on ui other cas no. |

5858-93-5 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.